5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid reflects its unique spirocyclic architecture and functional groups. The name is constructed as follows:
- Spiro[cyclopropane-1,1'-indene] : Indicates a spiro junction between a cyclopropane ring and an indene moiety at the first carbon of both rings.
- 2',3'-dihydro : Specifies partial saturation of the indene system, reducing its original two double bonds to one.
- 5'-bromo : Denotes a bromine substituent at the fifth position of the indene ring.
- 3-carboxylic acid : Identifies a carboxylic acid group at the third position of the cyclopropane ring.
The molecular formula is C₁₂H₁₁BrO₂ , with a molecular weight of 267.12 g/mol . This formula accounts for the bromine atom, the spiro-fused hydrocarbon framework, and the carboxylic acid group.
Spirocyclic Architecture: Cyclopropane-Indene Fusion
The compound’s core consists of a cyclopropane ring fused to a 2',3'-dihydroindene system via a single spiro carbon atom (Figure 1). Key structural features include:
- Cyclopropane Ring : A strained three-membered ring with bond angles of ~60°, contributing to high reactivity.
- Indene Moiety : A bicyclic system comprising a benzene ring fused to a partially saturated cyclopentene ring. The 2',3'-dihydro designation indicates saturation at the C2–C3 positions, leaving one double bond between C1–C2.
- Spiro Junction : The shared carbon atom (C1 of cyclopropane and C1' of indene) creates orthogonal planes for the two rings, imposing steric constraints.
Table 1: Bond Lengths and Angles in the Spirocyclic Core
| Parameter | Value (Å or °) | Source |
|---|---|---|
| Cyclopropane C–C bond | 1.51–1.53 | |
| Indene C1'–C2' bond | 1.34 | |
| Spiro C–Ccyclopropane | 1.54 | |
| Spiro C–Cindene | 1.50 | |
| Dihedral angle between rings | 85–90° |
The strain from the cyclopropane ring and the rigidity of the spiro system influence the compound’s chemical behavior, favoring reactions that relieve angular strain.
Stereochemical Considerations in Spiro[cyclopropane-1,1'-indene] Systems
Stereochemistry in spirocyclic systems arises from the spatial arrangement of substituents around the spiro carbon. For this compound:
- Chirality : The spiro carbon is a potential stereocenter. However, the planar symmetry of the indene moiety and the absence of additional stereogenic centers in the parent structure suggest a racemic mixture unless synthesized enantioselectively.
- Conformational Rigidity : The orthogonal orientation of the cyclopropane and indene rings restricts rotation around the spiro carbon, locking substituents into specific orientations.
- Impact of Bromine Substituent : The bromine at C5' introduces electronic asymmetry, potentially influencing reactivity at the cyclopropane ring.
In derivatives with additional substituents (e.g., the (1R,2S)-rel- configuration in 6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-[1H]indene]-2-carboxylic acid ), stereochemistry becomes critical for biological activity.
X-ray Crystallographic Characterization
X-ray diffraction studies of related spiro[cyclopropane-1,1'-indene] systems reveal:
- Planarity of Indene Moiety : The aromatic benzene ring remains planar, while the cyclopentene ring adopts a slight envelope conformation due to spiro fusion.
- Cyclopropane Distortions : The cyclopropane ring exhibits bond elongation (1.51–1.53 Å vs. 1.54 Å in unstrained C–C bonds) and angle compression (~60°).
- Hydrogen Bonding : The carboxylic acid group forms intermolecular hydrogen bonds (O–H···O=C), influencing crystal packing.
Figure 2: X-ray Crystal Structure Highlights
- Spiro Carbon Geometry : Tetrahedral coordination with bond angles deviating from ideal 109.5° due to ring strain.
- Packing Motifs : Layered arrangements driven by hydrogen bonding and van der Waals interactions.
Comparative Analysis with Related Spirocyclopropane Derivatives
Table 2: Structural and Functional Comparisons
Key Differences :
- Functional Groups : The carboxylic acid in the target compound enables hydrogen bonding and salt formation, unlike amine or hydrocarbon derivatives.
- Ring Strain : Smaller cyclopropane rings exhibit greater strain than larger spiro-fused systems (e.g., cyclohexane), affecting thermal stability.
- Synthetic Accessibility : Bromine substituents facilitate cross-coupling reactions, while amino groups allow for further derivatization.
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(12)11(14)15/h1-2,5,10H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQTJRXJDFALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499315-74-0 | |
| Record name | 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Spirocyclopropanation via Cycloaddition and Ring Contraction
A common approach to synthesize spirocyclopropane derivatives involves [3+2] cycloaddition of diazo compounds or diazo precursors with electron-deficient alkenes, followed by ring contraction to form the cyclopropane ring. For example:
[3+2] Cycloaddition of 3-ylideneoxindoles with diazo compounds such as 2,2,2-trifluorodiazoethane generates pyrazoline intermediates. Upon heating, these intermediates undergo nitrogen extrusion and ring contraction to yield spirocyclopropane oxindoles with high yield and diastereoselectivity. This method can be adapted to related spirocyclic systems, including indene frameworks, by using analogous electron-deficient alkenes.
Enantioselective cyclopropanation can be achieved using chiral catalysts such as thiourea derivatives from cinchona alkaloids, which induce stereoselectivity in the initial cycloaddition step, preserving enantiomeric excess through ring contraction.
Halogenation (Bromination) Techniques
Selective bromination at the 5' position of the indene ring can be accomplished by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination or undesired side reactions. The presence of electron-withdrawing groups like the carboxylic acid can direct regioselectivity.
Carboxylation and Functional Group Transformations
The carboxylic acid at the 3 position is typically introduced via:
Direct carboxylation of suitable precursors such as halogenated or organometallic intermediates using carbon dioxide under appropriate conditions.
Preservation of carboxylic acid functionality during cyclopropanation and halogenation steps by choosing mild reaction conditions and protecting groups if necessary.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 3-carboxyindene | From indene derivatives via oxidation/carboxylation | Indene with carboxylic acid at 3-position |
| 2 | Bromination at 5' position | NBS or Br2, controlled temperature | 5'-Bromo-3-carboxyindene derivative |
| 3 | [3+2] Cycloaddition with diazo compound | 2,2,2-Trifluorodiazoethane, catalyst (e.g., thiourea derivative), reflux | Pyrazoline intermediate |
| 4 | Ring contraction and nitrogen extrusion | Heating in toluene or suitable solvent | Formation of spirocyclopropane ring |
| 5 | Purification and characterization | Chromatography, crystallization | Pure 5'-Bromo-2',3'-dihydrospiro compound |
Analytical Data and Research Findings
The stereoselective formation of the spirocyclopropane ring is critical to obtain the desired diastereomer with high enantiomeric excess. Catalytic systems based on cinchona alkaloid derivatives have demonstrated enantioselectivities up to 96% ee in related spirocyclopropanation reactions.
Bromination using NBS under mild conditions yields selective monobromination at the 5' position without affecting the cyclopropane ring or carboxylic acid group.
The overall yields for such multi-step syntheses typically range from moderate to high (50-85%), depending on reaction optimization.
Spectroscopic characterization (NMR, IR, MS) confirms the integrity of the spirocyclic framework and substitution pattern.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropane ring formation | [3+2] Cycloaddition + ring contraction | Diazo compounds (e.g., 2,2,2-trifluorodiazoethane), thiourea catalyst | High stereoselectivity, modular | Requires careful control of conditions |
| Bromination | Electrophilic aromatic substitution | NBS, Br2 | Regioselective, mild conditions | Potential for polybromination if uncontrolled |
| Carboxylation/functional group preservation | Direct carboxylation or protection strategies | CO2, organometallic intermediates | Maintains acid functionality | Sensitive to harsh conditions |
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The spirocyclic structure and functional groups of the compound play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Methoxy and Other Groups
- Bromine Substitution : The bromine atom at the 5' position introduces steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and altering π-π stacking interactions in supramolecular assemblies. For example, 5'-bromo analogs like 5'-Bromo-1',3-dimethyl-2,5-diphenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one exhibit distinct melting points (204–206°C) and synthetic yields (71%) due to bromine’s electronic effects .
- Methoxy Substitution : In contrast, 5'-methoxy derivatives such as 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one display reduced steric hindrance and increased electron density, favoring nucleophilic aromatic substitution but lowering thermal stability compared to brominated analogs .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent | Melting Point (°C) | Key Reactivity |
|---|---|---|---|
| Target Compound | Br | Not reported | Acid-catalyzed esterification |
| 5'-Methoxyspiro[isoindoline-1,1'-cyclopropane]-3-one | OCH₃ | Not reported | Nucleophilic substitution |
| 5'-Bromo-1',3-dimethylspiro[indoline] | Br | 204–206 | Suzuki coupling (71% yield) |
Ring System Variations: Cyclopropane vs. Cyclohexane
- For instance, spiro[cyclopropane-1,1'-indene] derivatives are noted as versatile scaffolds in drug discovery due to their conformational constraints .
- Cyclohexane Ring : Spiro[cyclohexane-1,1'-indene] analogs, such as 3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid, exhibit reduced strain and higher thermal stability but lower solubility in aqueous media compared to cyclopropane-containing counterparts .
Table 2: Ring System Comparison
| Compound | Core Ring | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| Target Compound | Cyclopropane | 238.12 (amine analog) | Moderate in polar solvents |
| Spiro[cyclohexane-1,1'-indene]-4-one | Cyclohexane | 290.15 | Low in water |
Functional Group Variations: Carboxylic Acid vs. Amine and Ketone
- Carboxylic Acid : The target compound’s –COOH group enables hydrogen bonding and salt formation, critical for crystallinity and bioavailability. For example, 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid (CAS: 1250150-08-3) has a purity of 98% and is used in pharmaceutical intermediates .
- Amine Derivatives : 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride (CAS: 1803581-78-3) lacks acidic protons but offers nucleophilic reactivity for amide bond formation, with a molecular weight of 274.58 g/mol .
- Ketone Derivatives : Spiro[indene-cyclopropane] ketones, such as 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, are pivotal in synthesizing heterocycles via condensation reactions but lack the carboxylic acid’s ionic character .
Table 3: Functional Group Influence
| Compound | Functional Group | Key Application | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Carboxylic acid | Drug intermediate | ~274 (estimated) |
| 5'-Bromo-spiro[indene]amine hydrochloride | Amine | Small-molecule scaffolds | 274.58 |
| 5'-Bromospiro[indolin]-2'-one | Ketone | Heterocycle synthesis | 290.15 |
Biological Activity
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H11BrO2
- Molecular Weight : 269.12 g/mol
- Purity : ≥ 95%
- Physical Form : Powder
Biological Activity Overview
Research has shown that compounds with spirocyclic structures, particularly those incorporating cyclopropane units, exhibit a variety of biological activities. The specific biological activities attributed to this compound include:
- Anticancer Activity : Studies indicate that spirocyclic compounds can inhibit the growth of various cancer cell lines. For example, derivatives of similar spirocyclic structures have shown cytotoxic effects against human tumor cell lines such as HeLa and A-549, with IC50 values indicating significant potency (Table 1) .
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Preliminary tests on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some spirocyclic compounds have been noted for their anti-inflammatory properties, which may also extend to this compound based on structural similarities .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Modulation : It could modulate receptor activity involved in inflammatory responses or cancer progression.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various spirocyclic compounds on five human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa). The results highlighted that certain derivatives exhibited over 70% inhibition in cell viability at concentrations around 100 µM. The most potent derivative showed an IC50 value of approximately 60.70 µM in the RKO cell line (Table 2) .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, related spirocyclic compounds were tested against a panel of bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the spirocyclic structure could enhance antimicrobial efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | RKO | 60.70 | |
| PC-3 | 49.79 | ||
| HeLa | 78.72 | ||
| Antimicrobial | Various Bacteria | N/A |
Table 2: Comparison of Similar Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | ~60 |
| Bis(spiropyrazolone)cyclopropanes | Anticancer | ~49 - 113 |
| Other Spirocyclic Derivatives | Antimicrobial | Effective |
Q & A
Basic: What are the common synthetic routes for 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid, and what key challenges arise during its purification?
Answer:
The synthesis typically involves a multi-step approach:
Cyclopropanation : Reacting brominated indene derivatives with diazo compounds under transition metal catalysis (e.g., Cu(OTf)₂) to form the spirocyclic core.
Bromination : Electrophilic bromination at the 5' position using N-bromosuccinimide (NBS) in dichloromethane.
Carboxylation : Hydrolysis of a nitrile or ester intermediate to introduce the carboxylic acid group.
Purification Challenges :
- Sensitivity to acidic/basic conditions may lead to ring-opening or decarboxylation.
- Presence of stereoisomers due to the spirocyclic structure requires chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) for resolution.
- Final purification via recrystallization (ethanol/water, 4:1) achieves >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR :
- Cyclopropane protons appear as a singlet (δ 1.2–1.5 ppm).
- Aromatic protons (δ 6.8–7.3 ppm) and carboxylic acid proton (broad δ 12–13 ppm).
- Diagnostic sp³ carbons (δ 15–25 ppm) in ¹³C NMR confirm the cyclopropane ring.
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- X-ray Diffraction : Resolves stereochemical ambiguity by confirming bond angles (e.g., cyclopropane C-C-C ~60°) and spatial arrangement .
Advanced: How can researchers resolve contradictions in reported ¹³C NMR data for spirocyclic brominated compounds across different solvent systems?
Answer:
Discrepancies often arise from:
- Solvent effects : Deuterated DMSO stabilizes the carboxylic acid via hydrogen bonding, shifting signals upfield compared to CDCl₃.
- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibria between keto/enol forms.
- Validation : Compare experimental data with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p)) to identify artifacts. Cross-reference HSQC and HMBC correlations to confirm assignments .
Advanced: What strategies optimize stereochemical control during the cyclopropanation step?
Answer:
- Catalyst Selection : Chiral Box ligands (e.g., (R,R)-Ph-Box) with Cu(OTf)₂ achieve enantiomeric excess (ee) >90%.
- Temperature Control : Low temperatures (−30°C) favor kinetic control, minimizing racemization.
- In-line Monitoring : Use chiral HPLC (Daicel CHIRALCEL OD-H column) during reaction progression to adjust catalyst loading or solvent polarity (e.g., toluene vs. THF) .
Advanced: Based on structural analogs, what in vitro assays are recommended to evaluate biological activity?
Answer:
- Enzyme Inhibition :
- HIV-1 Reverse Transcriptase Assay : Measure IC₅₀ using a polymerase chain reaction (PCR)-based protocol (10–100 μM range).
- Kinase Profiling : Screen against JAK2 or EGFR kinases via fluorescence polarization (FP).
- Binding Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) to target proteins.
- Cytotoxicity : MTT assay in HEK293 cells to assess selectivity (IC₅₀ >50 μM desired). Compare with analogs like 5'-bromo-spiro[indole-cyclopropane] derivatives .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with HIV-1 RT (PDB: 1RTD). Prioritize derivatives with hydrogen bonds to Lys101 and π-stacking with Tyr181.
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity.
- MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) to identify residues critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
